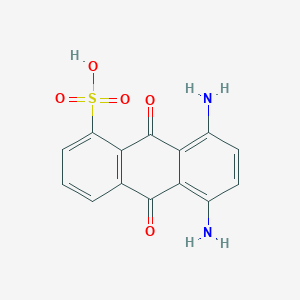
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is a chemical compound known for its unique structure and properties It belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
Preparation Methods
The synthesis of 5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves several steps. One common method includes the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones with a primary amino group. This reaction is typically carried out in an aqueous medium in the presence of copper (II) and iron (II) salts, yielding a high purity product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-2,3-diphenoxyanthraquinone: Known for its use in dye production.
1,4-Diamino-2,3-dichloroanthraquinone: Used in the synthesis of disperse dyes.
Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulphonate: Another derivative with applications in dye production
Properties
CAS No. |
64910-87-8 |
|---|---|
Molecular Formula |
C14H10N2O5S |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
5,8-diamino-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10N2O5S/c15-7-4-5-8(16)12-11(7)13(17)6-2-1-3-9(22(19,20)21)10(6)14(12)18/h1-5H,15-16H2,(H,19,20,21) |
InChI Key |
OFWMMSVWNXUBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)

![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
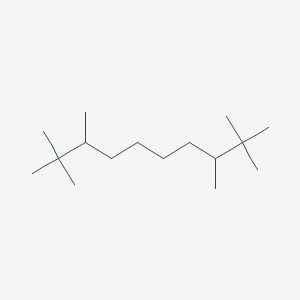
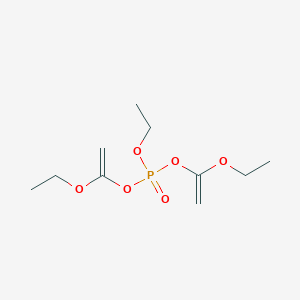
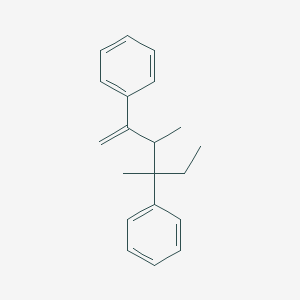
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
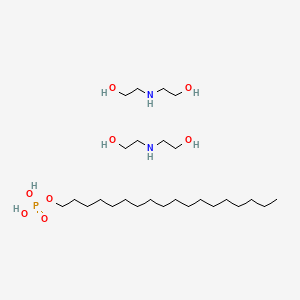
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
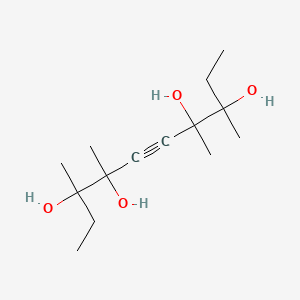
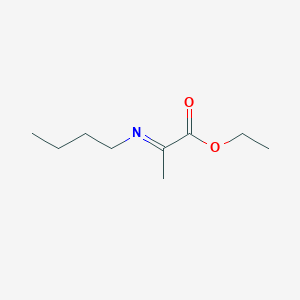
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
